1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride
Description
Historical Development of Thiazolo[5,4-c]pyridine Scaffolds
The evolutionary trajectory of thiazolopyridine chemistry began with early condensation reactions between chloronitropyridines and sulfur-containing nucleophiles. A pivotal 2009 study demonstrated that chloronitropyridines could undergo cyclocondensation with thioamides or thioureas to directly yield 6-nitrothiazolo[5,4-b]pyridine derivatives, establishing a foundational synthetic methodology. Subsequent innovations introduced transition metal catalysis, exemplified by the application of Suzuki cross-coupling reactions to install diverse aryl groups at the 6-position of thiazolo[5,4-b]pyridines. The Bischler-Napieralski cyclization emerged as an alternative route to access 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines, particularly valuable for creating conformationally restricted analogs with enhanced blood-brain barrier penetration.
Table 1: Key Milestones in Thiazolopyridine Synthesis
Significance of Sulfonyl-Linked Heterocyclic Systems
Sulfonyl groups serve as versatile molecular spacers that modulate electronic distribution while maintaining metabolic stability. In the target compound, the (5-chlorothiophen-2-yl)sulfonyl moiety likely enhances target binding through two mechanisms: 1) the electron-withdrawing sulfonyl group polarizes the thiophene ring, increasing π-π stacking potential with aromatic kinase residues; 2) the chlorine substituent provides steric bulk to prevent off-target interactions. Recent advances in sulfonyl fluoride chemistry (2025) have demonstrated that such groups withstand harsh cross-coupling conditions while remaining amenable to late-stage functionalization—a critical feature for structure-activity relationship (SAR) optimization.
Table 2: Therapeutic Applications of Sulfonyl-Linked Heterocycles
Therapeutic Relevance of Tetrahydrothiazolopyridine Structures
Saturation of the pyridine ring in 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines confers three key pharmacological advantages: 1) reduced planarity decreases intercalation into DNA, minimizing genotoxicity risks; 2) increased sp³ character enhances aqueous solubility; 3) conformational restriction improves target selectivity. The 5-methyl substituent in the target compound likely induces chair-like conformations that optimize binding pocket occupancy while shielding metabolic soft spots. Molecular docking studies of analogous structures reveal critical hydrogen bonds between the thiazole nitrogen and kinase hinge region residues (e.g., Cys797 in EGFR), with sulfonyl groups participating in charge-transfer interactions.
Positioning in Contemporary Medicinal Chemistry Research
This compound epitomizes three trends in modern drug discovery: 1) integration of fragment-based design (thiazolopyridine core + sulfonyl linker + pyrrolidine cap); 2) application of late-stage diversification (Suzuki coupling, sulfonylation); 3) targeting of resistance mutations through steric complementarity. The hydrochloride salt formulation addresses common bioavailability challenges with basic heterocycles by improving crystalline solubility. Recent work (2024) on similar scaffolds demonstrates picomolar kinase inhibition with >100-fold selectivity over related isoforms, suggesting potential for overcoming off-target effects that plagued earlier thiazolopyridine drugs.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S3.ClH/c1-20-8-6-10-12(9-20)25-16(18-10)19-15(22)11-3-2-7-21(11)27(23,24)14-5-4-13(17)26-14;/h4-5,11H,2-3,6-9H2,1H3,(H,18,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHHKAUEMBDAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride , identified by CAS number 921534-04-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.5 g/mol. The structural complexity includes a chlorothiophene moiety and a thiazolo-pyridine scaffold which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 921534-04-5 |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide; hydrochloride |
The biological activity of this compound has been investigated primarily in the context of its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral entry or replication mechanisms.
Antiviral Activity
Recent research has highlighted the compound's potential as an antiviral agent against coronaviruses. In vitro studies have shown that derivatives of similar structures can effectively inhibit the replication of MERS-CoV (Middle East Respiratory Syndrome Coronavirus) with IC50 values ranging from low micromolar concentrations.
Table 2: Inhibitory Activity Against MERS-CoV
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| Compound A | 0.73 ± 0.66 | >100 |
| Compound B | >10 | >100 |
| Compound C | 2.7 ± 0.19 | >100 |
| Compound D | >10 | >100 |
Note: IC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 refers to the concentration at which cytotoxic effects are observed.
Efficacy in Biological Assays
In addition to antiviral activity, the compound has been evaluated for other biological effects such as cytotoxicity and selectivity indices. The selectivity index (SI) is a crucial parameter indicating the therapeutic window of a compound.
Cytotoxicity Studies
Cytotoxicity assays reveal that while some derivatives exhibit potent antiviral activity, they maintain a favorable safety profile with high CC50 values indicating low toxicity to mammalian cells.
Case Studies
A notable study involved screening a library of compounds for their ability to inhibit MERS-CoV replication. The results indicated that compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride showed promising antiviral activity without significant cytotoxic effects.
Research Findings
Further investigations into structure-activity relationships (SAR) have provided insights into how modifications to the core structure can enhance or diminish biological activity. For instance, the introduction of specific substituents on the thiophene or thiazole rings can significantly affect both potency and selectivity.
Comparison with Similar Compounds
a) N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide ()
- Key Differences: Oxalamide linkage vs. sulfonyl-pyrrolidine: The oxalamide group in this analog may reduce metabolic instability compared to the sulfonyl group in the target compound. Dimethylcarbamoyl substituent: Enhances solubility but may reduce membrane penetration efficiency.
b) N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide ()
- Stereochemical variation : The (1S,2S,4S) configuration vs. unspecified stereochemistry in the target compound. Stereochemistry can drastically alter receptor binding; for example, this isomer may exhibit higher selectivity for certain targets.
c) N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide ()
Functional Group Analogues
a) Pyrazole Derivatives ()
- Chlorophenyl/methoxyphenyl substituents : Similar halogenated or electron-donating groups are present in the target compound’s 5-chlorothiophene moiety. Halogens improve binding affinity via hydrophobic and van der Waals interactions.
- Pyrazole vs. thiazolo-pyridine cores : Pyrazole rings are smaller and less lipophilic, which may limit target engagement compared to the bicyclic thiazolo-pyridine system.
Comparative Table
Implications of Structural Variations
- Sulfonyl vs. Oxalamides, however, offer hydrogen-bonding versatility.
- Chlorothiophene vs. Chloropyridine : Thiophene’s sulfur atom may participate in π-π stacking interactions, while pyridine’s nitrogen could engage in base-pairing or coordination chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the 5-chlorothiophene moiety, coupling with the thiazolo-pyridine scaffold, and final pyrrolidine carboxamide formation. Key intermediates should be characterized via 1H/13C NMR to confirm regioselectivity (e.g., sulfonyl group position) and HPLC-MS to verify purity . For example, analogous sulfonylation reactions in thiophene derivatives require careful control of reaction temperatures (0–5°C) to avoid over-sulfonation .
Q. How should researchers address solubility challenges during in vitro assays?
- Solubility profiles vary with pH and solvent polarity. Pre-formulation studies using DSC (Differential Scanning Calorimetry) and dynamic light scattering can identify optimal solvents (e.g., DMSO for stock solutions, diluted in PBS for biological assays). For instance, structurally related pyrrolidine carboxamides show improved solubility in aqueous buffers at pH 4–6 due to protonation of the tertiary amine .
Q. What analytical methods are critical for confirming the compound’s structural integrity?
- Combine high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., resolving isotopic patterns for chlorine atoms) and 2D NMR (COSY, HSQC) to assign stereochemistry and confirm sulfonyl/thiazolo-pyridine connectivity. For example, in similar heterocyclic systems, NOESY correlations resolve spatial proximity between the sulfonyl group and adjacent substituents .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproducts?
- Apply response surface methodology (RSM) to model variables like temperature, catalyst loading, and reagent stoichiometry. For example, in flow-chemistry syntheses of diazomethane derivatives, a 3-factor DoE reduced reaction time by 40% while maintaining >90% yield . For this compound, focus on sulfonylation efficiency (e.g., molar ratio of sulfonyl chloride to thiophene) and coupling reaction pH (critical for thiazolo-pyridine activation).
Q. How should researchers resolve contradictions in biological activity data across different assay conditions?
- Conduct meta-analysis of dose-response curves under standardized conditions (e.g., ATP levels in kinase assays, serum concentration in cell viability tests). For instance, discrepancies in IC50 values for related thiazolo-pyridine inhibitors were traced to redox interference in MTT assays, resolved by switching to luminescence-based readouts .
Q. What strategies are recommended for studying metabolic stability in hepatic microsomes?
- Use LC-MS/MS with stable isotope-labeled internal standards to quantify parent compound and metabolites. Pilot studies with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) can identify major metabolic pathways. For example, sulfonamide-containing analogs show rapid glucuronidation, necessitating structural modifications like fluorine substitution to block metabolic soft spots .
Q. How can computational modeling predict off-target interactions of this compound?
- Perform molecular docking against homology models of potential off-targets (e.g., kinases, GPCRs) using software like Schrödinger Suite. Validate predictions with SPR (Surface Plasmon Resonance) binding assays. For instance, a pyridine-sulfonamide derivative exhibited unanticipated PDE4B inhibition due to π-π stacking interactions, identified via docking and confirmed experimentally .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
